4-iodo-N,N-dimethylaniline

Descripción general

Descripción

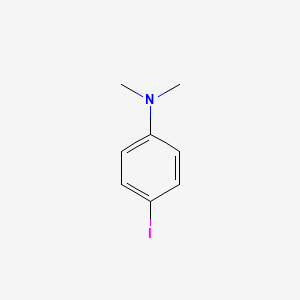

4-Iodo-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and an iodine atom is attached to the para position of the benzene ring. This compound appears as a dark blue to purple solid and is used in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Iodo-N,N-dimethylaniline is typically synthesized through the iodination of N,N-dimethylaniline. The reaction involves treating N,N-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium periodate or sodium iodate. The reaction proceeds efficiently, yielding the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar iodination methods. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-N,N-dimethylaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the nitrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-amino-N,N-dimethylaniline when using ammonia.

Oxidation: Products include N,N-dimethyl-4-nitrosoaniline.

Reduction: Products include N,N-dimethyl-4-iodoaniline.

Aplicaciones Científicas De Investigación

Chemistry

4-Iodo-N,N-dimethylaniline serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities .

Biology

In biochemical research, this compound is utilized in assays to study enzyme activities and protein interactions. It acts as a nucleophile, participating in electrophilic substitution reactions that can impact various biochemical pathways .

Medicine

The compound functions as an intermediate in drug synthesis and has potential applications in developing diagnostic agents. Its derivatives are being explored for therapeutic applications, particularly as anticancer agents due to their enhanced reactivity .

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties allow it to be employed in various chemical processes, enhancing product performance and functionality .

Case Studies and Research Findings

- Synthesis and Application : A study demonstrated the use of this compound for the real-time determination of iodide levels through derivatization techniques, showcasing its utility in analytical chemistry .

- Environmental Impact : Research has indicated that derivatives of this compound can be used to assess environmental pollutants due to their ability to form stable complexes with various substrates .

- Quantitative Analysis : The compound has been applied in quantitative analysis methods for determining iodide concentrations in various samples, including seawater and iodized salt .

Toxicological Studies

Research indicates potential toxicological effects associated with N,N-dimethylaniline, the parent compound. Studies conducted on rats revealed significant neoplastic effects, including tumor formation in spleens at high doses, which raises concerns regarding its safety profile .

Mecanismo De Acción

The mechanism of action of 4-iodo-N,N-dimethylaniline involves its interaction with molecular targets through its iodine and dimethylamino groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of enzymes, receptors, or other proteins. The pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-N,N-dimethylaniline

- 4-Chloro-N,N-dimethylaniline

- 4-Fluoro-N,N-dimethylaniline

Uniqueness

4-Iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and provide unique electronic effects .

Actividad Biológica

4-Iodo-N,N-dimethylaniline (CAS No. 698-70-4) is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₈H₁₀IN

- Molar Mass: 247.08 g/mol

- Appearance: Dark blue to purple solid

- Solubility: Soluble in organic solvents with varying solubility in water (0.049 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile and participate in electrophilic substitution reactions due to the presence of the iodine atom. This compound can iodinate various substrates, leading to the formation of new chemical entities that may exhibit biological activity.

Target Pathways

- Iodination Reactions: The compound's iodine atom allows it to engage in iodination reactions with aromatic compounds, impacting various biochemical pathways.

- Enzyme Interactions: It is utilized in biochemical assays to study enzyme activities and protein interactions, which can elucidate metabolic pathways influenced by halogenated compounds .

Toxicological Studies

Research has indicated potential toxicological effects associated with this compound. A notable study involved the administration of N,N-dimethylaniline (the parent compound) in rats, which showed significant neoplastic and non-neoplastic effects, including:

- Spleen Pathology: Increased fatty metamorphosis and fibrosis in spleens of high-dose male rats.

- Tumor Formation: Sarcomas were observed in the spleens of high-dose male rats, indicating a potential carcinogenic effect .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a precursor in drug synthesis. Its derivatives are being explored for potential therapeutic applications, including:

- Anticancer Agents: The iodinated derivatives may possess enhanced reactivity that could be beneficial in targeting cancer cells.

- Diagnostic Agents: Its utility as a building block for radiolabeled compounds used in imaging studies .

Case Studies and Research Findings

- Synthesis and Application:

- Environmental Impact:

- Quantitative Analysis:

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | Similar nucleophilic properties |

| 4-Chloro-N,N-dimethylaniline | C₈H₁₀ClN | Less reactive than iodinated analogs |

| 4-Fluoro-N,N-dimethylaniline | C₈H₁₀FN | Exhibits different electronic effects |

Propiedades

IUPAC Name |

4-iodo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOPPZJZMFMBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220100 | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-70-4 | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.